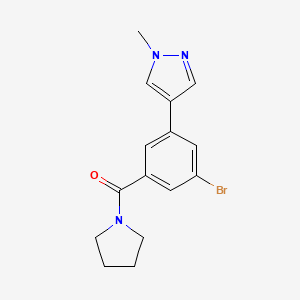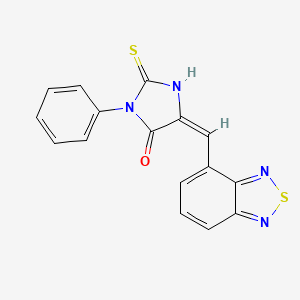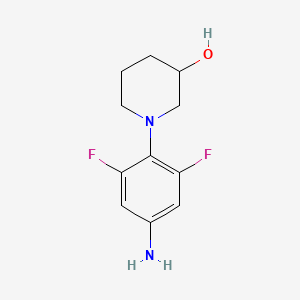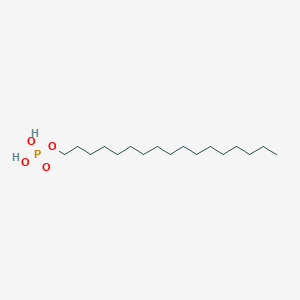
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound featuring a brominated phenyl ring, a pyrazole moiety, and a pyrrolidine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl precursor, followed by the introduction of the pyrazole and pyrrolidine groups through nucleophilic substitution and condensation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may interact with biological targets, leading to the discovery of new drugs or therapeutic agents. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its incorporation into various formulations can enhance the performance and functionality of industrial products.
作用機序
The mechanism of action of (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound’s brominated phenyl ring and pyrazole moiety may bind to active sites on enzymes or receptors, modulating their activity. The pyrrolidine group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
類似化合物との比較
Similar Compounds
(3-Bromo-5-(1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone: Lacks the methyl group on the pyrazole ring, which may affect its reactivity and biological activity.
(3-Chloro-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone: Substitution of bromine with chlorine can alter the compound’s electronic properties and reactivity.
(3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(morpholin-1-yl)methanone: Replacement of the pyrrolidine group with a morpholine ring can impact the compound’s solubility and interaction with biological targets.
Uniqueness
The uniqueness of (3-Bromo-5-(1-methyl-1H-pyrazol-4-yl)phenyl)(pyrrolidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the brominated phenyl ring, methylated pyrazole, and pyrrolidine group allows for versatile applications and interactions, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C15H16BrN3O |
|---|---|
分子量 |
334.21 g/mol |
IUPAC名 |
[3-bromo-5-(1-methylpyrazol-4-yl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H16BrN3O/c1-18-10-13(9-17-18)11-6-12(8-14(16)7-11)15(20)19-4-2-3-5-19/h6-10H,2-5H2,1H3 |
InChIキー |
SVOHKZXTPBQPQU-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)Br)C(=O)N3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)









